1-(3-Benzofuryl)-4-benzylpiperazine
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Overview
Description
1-(3-Benzofuryl)-4-benzylpiperazine is a chemical compound that features a benzofuran ring attached to a piperazine moiety via a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzofuryl)-4-benzylpiperazine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization of 2-hydroxy-1,4-diones using trifluoroacetic acid as a catalyst and N-bromosuccinimide as an oxidant.
Attachment of Benzyl Group: The benzyl group can be introduced via alkylation reactions.
Formation of Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzofuryl)-4-benzylpiperazine undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenated reagents and bases like sodium hydride are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Benzofuryl)-4-benzylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Benzofuryl)-4-benzylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.
Comparison with Similar Compounds
3-Benzofuryl-4-benzyl-5-mercapto-1,2,4-triazoles: These compounds share the benzofuryl and benzyl groups but differ in the presence of a triazole ring.
Uniqueness: 1-(3-Benzofuryl)-4-benzylpiperazine is unique due to its combination of the benzofuran ring and piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79959-61-8 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(1-benzofuran-3-yl)-4-benzylpiperazine |
InChI |
InChI=1S/C19H20N2O/c1-2-6-16(7-3-1)14-20-10-12-21(13-11-20)18-15-22-19-9-5-4-8-17(18)19/h1-9,15H,10-14H2 |
InChI Key |
CPWNRHWDXVSLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=COC4=CC=CC=C43 |
Origin of Product |
United States |
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